molecular formula C30H26O4 B14239149 2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} CAS No. 586361-74-2

2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}

Cat. No.: B14239149
CAS No.: 586361-74-2
M. Wt: 450.5 g/mol
InChI Key: SGHBFBGRNAIQDG-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} is a complex organic compound characterized by its unique structure, which includes furan rings and a hexa-1,3,5-trienyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} typically involves multiple steps, starting with the preparation of the furan rings and the hexa-1,3,5-trienyl chain. One common method involves the use of a Diels-Alder reaction to form the furan rings, followed by a series of coupling reactions to attach the hexa-1,3,5-trienyl chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the hexa-1,3,5-trienyl chain can produce saturated hydrocarbons .

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The furan rings and hexa-1,3,5-trienyl chain can participate in various biochemical reactions, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    2,2’-(Ethane-1,2-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}: Similar structure but with a different ethane linkage.

    2,2’-(Ethane-1,1-diyl)bis{5-[6-(thiophene-2-yl)hexa-1,3,5-trien-1-yl]thiophene}: Contains thiophene rings instead of furan rings[][8].

Uniqueness

The uniqueness of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} lies in its specific combination of furan rings and a hexa-1,3,5-trienyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .

Properties

CAS No.

586361-74-2

Molecular Formula

C30H26O4

Molecular Weight

450.5 g/mol

IUPAC Name

2-[6-(furan-2-yl)hexa-1,3,5-trienyl]-5-[1-[5-[6-(furan-2-yl)hexa-1,3,5-trienyl]furan-2-yl]ethyl]furan

InChI

InChI=1S/C30H26O4/c1-24(29-20-18-27(33-29)14-8-4-2-6-12-25-16-10-22-31-25)30-21-19-28(34-30)15-9-5-3-7-13-26-17-11-23-32-26/h2-24H,1H3

InChI Key

SGHBFBGRNAIQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)C=CC=CC=CC2=CC=CO2)C3=CC=C(O3)C=CC=CC=CC4=CC=CO4

Origin of Product

United States

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